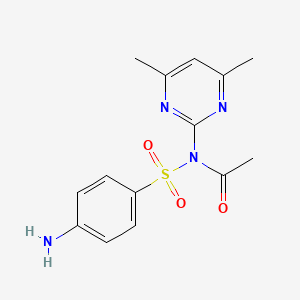
N-Acetylsulfamethazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylsulfamethazine, also known as this compound, is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-Acetylsulfamethazine (AcSMZ) is a metabolite of sulfamethazine, a sulfonamide antibiotic widely used for its antibacterial properties. Understanding the biological activity of AcSMZ is essential for evaluating its pharmacological effects, metabolism, and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is formed through the acetylation of sulfamethazine, primarily mediated by the enzyme N-acetyltransferase 2 (NAT2). This metabolic pathway is crucial for the detoxification and elimination of sulfamethazine from the body. The activity of NAT2 varies among individuals due to genetic polymorphisms, leading to different acetylator phenotypes: fast, intermediate, and slow acetylators. This variability can significantly impact drug efficacy and toxicity.
The mechanism of action of this compound primarily involves its role as a metabolite in the pharmacokinetics of sulfamethazine. The following points summarize its biological activity:
- Antibacterial Activity : AcSMZ retains some antibacterial properties similar to its parent compound sulfamethazine. It inhibits bacterial growth by interfering with folate synthesis, which is essential for bacterial DNA synthesis.
- Metabolic Pathway : AcSMZ is produced through NAT2-mediated acetylation. The efficiency of this process can influence drug levels in plasma and urine, affecting therapeutic outcomes.
- Genetic Variability : Studies indicate that individuals with different NAT2 phenotypes exhibit varying metabolic rates for AcSMZ, which can lead to differences in drug response and toxicity profiles .
Case Studies and Clinical Observations
- Acetaminophen Interaction : A study investigated the effect of acetaminophen on sulfamethazine acetylation. Results showed that acetaminophen significantly inhibited NAT2 activity, leading to decreased levels of AcSMZ in plasma among both fast and slow acetylators. This suggests potential drug-drug interactions that could affect therapeutic efficacy .
- Cancer Risk Association : Research has explored the association between NAT2 phenotypes and bladder cancer risk in populations exposed to sulfonamide antibiotics. Findings indicated that individuals with slow acetylator phenotypes may have an increased risk due to prolonged exposure to active metabolites like AcSMZ .
Toxicological Studies
A long-term study conducted on Fischer 344 rats assessed the effects of dietary sulfamethazine on health outcomes. The results indicated no significant increase in mortality rates among treated groups compared to controls, suggesting a relatively safe profile for AcSMZ at tested concentrations . However, further studies are necessary to fully understand any potential long-term effects.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity and effects of this compound:
Propiedades
IUPAC Name |
N-(4-aminophenyl)sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)17-14(16-9)18(11(3)19)22(20,21)13-6-4-12(15)5-7-13/h4-8H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCOLRKKCBJJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188751 |
Source


|
| Record name | N-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35255-37-9 |
Source


|
| Record name | N-Acetylsulfamethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














